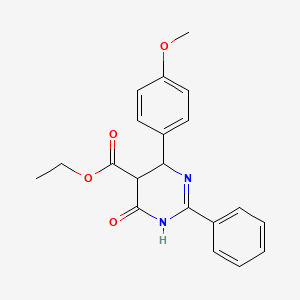

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenyl, and phenyl groups, as well as an ethyl ester functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide to form ethyl 3-oxo-3-phenylpropanoate.

Cyclization: The intermediate is then subjected to cyclization with urea or thiourea under acidic conditions to form the pyrimidine ring.

Substitution: The resulting compound undergoes further substitution reactions to introduce the hydroxy and methoxyphenyl groups. This can be achieved using appropriate phenolic and methoxybenzaldehyde derivatives under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

Temperature Control: Precise temperature control to avoid decomposition of intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with varied functional groups.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

2. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Its structural features suggest potential interactions with inflammatory mediators, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study:

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory diseases .

Agricultural Applications

1. Pesticidal Properties

The compound has also been investigated for its potential as a botanical pesticide. Its ability to disrupt the life cycle of pests can contribute to sustainable agricultural practices.

Case Study:

Research conducted on the efficacy of this compound against common agricultural pests revealed that it possesses insecticidal properties, effectively reducing pest populations without harming beneficial insects . Field trials demonstrated a significant reduction in pest damage on treated crops compared to untreated controls.

Chemical Synthesis

1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications.

Table: Summary of Chemical Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Alkylation | Alkylated derivatives | Base-catalyzed conditions |

| Acetylation | Acetylated derivatives | Acetic anhydride, pyridine |

| Hydrolysis | Carboxylic acid derivatives | Acidic or basic conditions |

Mecanismo De Acción

The mechanism of action of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-hydroxy-2-phenyl-5-pyrimidinecarboxylate

- Ethyl 6-methoxy-4-(4-hydroxyphenyl)-2-phenyl-5-pyrimidinecarboxylate

- Ethyl 4,5-dihydro-2-phenyl-6-(4-methoxyphenyl)pyrimidinecarboxylate

Uniqueness

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the aromatic ring enhances its potential for hydrogen bonding and electronic interactions, making it a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 300799-33-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C20H20N2O4

- Molar Mass : 352.38 g/mol

- Structural Characteristics : The compound features a pyrimidine ring, which is known for its role in various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In studies evaluating the DPPH radical scavenging activity, it demonstrated a significant reduction in free radicals.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress management.

3. Cholinesterase Inhibition

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 1.5 |

| Butyrylcholinesterase (BChE) | 2.0 |

These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Antioxidant Mechanism : It likely acts by donating hydrogen atoms to free radicals, thereby neutralizing them.

- Cholinesterase Inhibition : The interaction with the active site of AChE prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study concluded that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

Study on Neuroprotective Effects

In another study focusing on neuroprotective effects against oxidative stress-induced neuronal damage, administration of this compound significantly reduced cell death in neuronal cell cultures exposed to oxidative agents. This supports its potential application in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-26-20(24)16-17(13-9-11-15(25-2)12-10-13)21-18(22-19(16)23)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIOIWVFOWRXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.